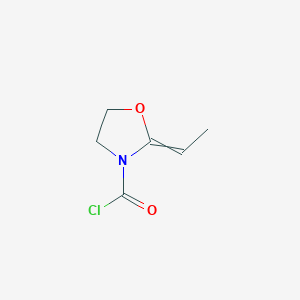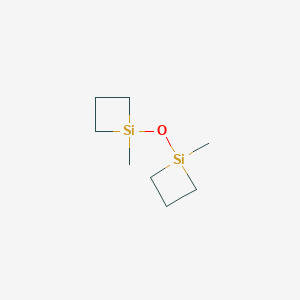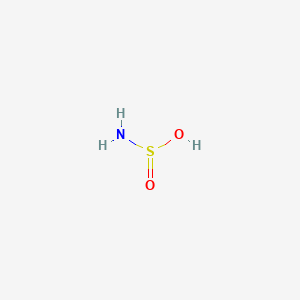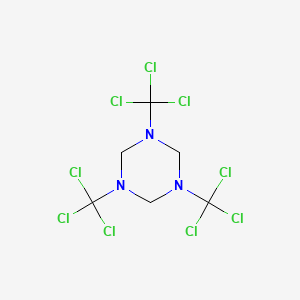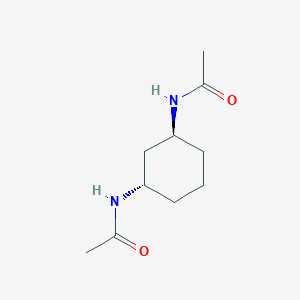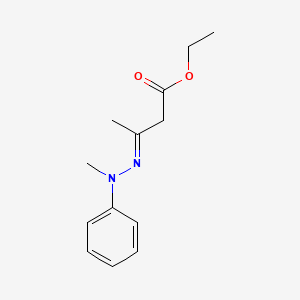![molecular formula C18H14S B14685597 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene CAS No. 24964-14-5](/img/structure/B14685597.png)
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is an aromatic organic compound with the molecular formula C18H14S It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains a thiophene ring fused with benzene and naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylbenzothiophene, a series of reactions involving Friedel-Crafts acylation, cyclization, and dehydrogenation can be employed to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using suitable catalysts, and ensuring efficient purification processes to achieve high yields and purity.
化学反应分析
Types of Reactions
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
科学研究应用
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activities by generating reactive oxygen species (ROS) that can induce cellular damage .
相似化合物的比较
Similar Compounds
Benzo[b]thiophene: A simpler thiophene derivative with fewer fused rings.
Benzo[b]naphtho[1,2-d]thiophene: Another polycyclic aromatic compound with a different fusion pattern of rings.
1,2-Benzodiphenylene sulfide: A related compound with a similar thiophene core but different substituents.
Uniqueness
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is unique due to its specific ring fusion and methyl substitution pattern, which confer distinct electronic and structural properties. These features make it valuable for studying the effects of structural modifications on chemical reactivity and biological activity.
属性
CAS 编号 |
24964-14-5 |
|---|---|
分子式 |
C18H14S |
分子量 |
262.4 g/mol |
IUPAC 名称 |
6,7-dimethylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C18H14S/c1-11-6-5-7-13-10-15-14-8-3-4-9-16(14)19-18(15)12(2)17(11)13/h3-10H,1-2H3 |
InChI 键 |
YAZOLFVTXVASIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C3C(=CC2=CC=C1)C4=CC=CC=C4S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


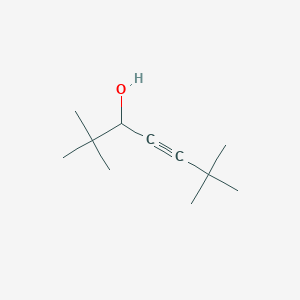
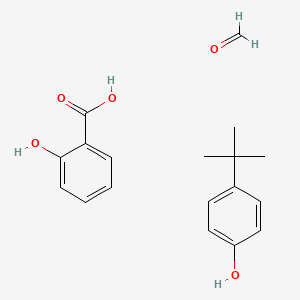

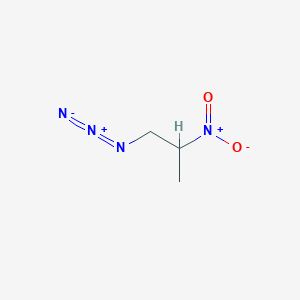
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)
